1,3-Bis(5-iodopyridin-2-yl)urea
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Overview
Description
1,3-Bis(5-iodopyridin-2-yl)urea is a chemical compound that features two iodopyridine groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-iodopyridin-2-yl)urea typically involves the reaction of 5-iodopyridine-2-amine with a suitable isocyanate or carbodiimide. One common method is to react 5-iodopyridine-2-amine with phosgene or a phosgene equivalent, such as triphosgene, in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is safe and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-iodopyridin-2-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling, where the iodopyridine groups react with boronic acids or stannanes to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts are often employed in Suzuki or Stille coupling reactions, with bases like potassium carbonate and solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Suzuki coupling reaction, the product would be a bipyridine derivative with new substituents replacing the iodine atoms .
Scientific Research Applications
1,3-Bis(5-iodopyridin-2-yl)urea has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Bis(5-iodopyridin-2-yl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3,4-dichlorophenyl)urea: This compound has similar structural features but with chlorine atoms instead of iodine.
Bipyridine Derivatives: Compounds like 2,2’-bipyridine and 4,4’-bipyridine share structural similarities and are widely used in coordination chemistry and catalysis.
Uniqueness
1,3-Bis(5-iodopyridin-2-yl)urea is unique due to the presence of iodopyridine groups, which confer distinct reactivity and potential for further functionalization. This makes it a valuable compound for developing new materials and exploring novel chemical reactions .
Properties
IUPAC Name |
1,3-bis(5-iodopyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8I2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZVUFGONIIONO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1I)NC(=O)NC2=NC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8I2N4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.02 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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